molecular formula C14H17N3O B4675688 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide

Cat. No.: B4675688
M. Wt: 243.30 g/mol
InChI Key: SCLHEOMMQJZGDF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide is a compound that belongs to the class of pyrazole derivatives. . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-17-8-7-13(16-17)10-15-14(18)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLHEOMMQJZGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide typically involves the formation of the pyrazole ring followed by the attachment of the benzamide group. One common method for synthesizing pyrazole derivatives is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . For this specific compound, the synthesis might involve the following steps:

    Formation of the Pyrazole Ring: Reacting 1-ethyl-3-pyrazolecarboxaldehyde with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Attachment of the Benzamide Group: The resulting pyrazole intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
  • 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide
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N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide

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